molecular formula C11H12F3NO2 B14679751 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide CAS No. 27809-64-9

2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide

Cat. No.: B14679751
CAS No.: 27809-64-9
M. Wt: 247.21 g/mol
InChI Key: PUQDKPJTAVCLBS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is a fluorinated organic compound with the molecular formula C11H12F3NO2. This compound is characterized by the presence of trifluoromethyl and hydroxyphenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-hydroxyphenylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyphenyl group may also participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality but lacking the hydroxyphenyl group.

    4-Hydroxyphenylacetamide: Contains the hydroxyphenyl group but lacks the trifluoromethyl group.

    2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide: A closely related compound with similar structural features.

Uniqueness

2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide is unique due to the combination of trifluoromethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

27809-64-9

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12F3NO2/c1-7(15-10(17)11(12,13)14)6-8-2-4-9(16)5-3-8/h2-5,7,16H,6H2,1H3,(H,15,17)

InChI Key

PUQDKPJTAVCLBS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F

Origin of Product

United States

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